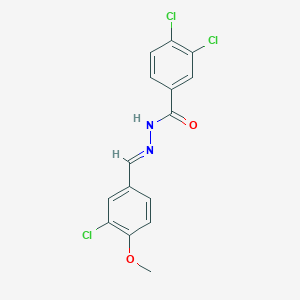![molecular formula C16H15BrClN3O2S B423107 2-((E)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423107.png)
2-((E)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((E)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the benzylidene intermediate.
Hydrazinecarbothioamide Formation: The benzylidene intermediate is then reacted with hydrazinecarbothioamide under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
2-((E)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-((E)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-((E)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
- (2E)-2-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarbothioamide
- (2E)-2-{3-bromo-4-[(2-methylbenzyl)oxy]-5-methoxybenzylidene}hydrazinecarbothioamide
Uniqueness
The uniqueness of 2-((E)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, allows for a wide range of chemical modifications and interactions with biological targets.
属性
分子式 |
C16H15BrClN3O2S |
|---|---|
分子量 |
428.7g/mol |
IUPAC 名称 |
[(E)-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C16H15BrClN3O2S/c1-22-14-7-10(8-20-21-16(19)24)6-12(17)15(14)23-9-11-4-2-3-5-13(11)18/h2-8H,9H2,1H3,(H3,19,21,24)/b20-8+ |
InChI 键 |
YZHFKYKZHVETEP-DNTJNYDQSA-N |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=S)N)Br)OCC2=CC=CC=C2Cl |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OCC2=CC=CC=C2Cl |
规范 SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OCC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B423026.png)
![5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423027.png)
![5-{2-[(3-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B423028.png)
![4-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423029.png)
![N'-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-methoxy-4-methylbenzohydrazide](/img/structure/B423030.png)
![N'-[4-(benzyloxy)-3-chlorobenzylidene]-4-methoxybenzohydrazide](/img/structure/B423031.png)
![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-methoxy-4-methylbenzohydrazide](/img/structure/B423032.png)
![N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B423034.png)
![N'-[4-(allyloxy)-3,5-dibromobenzylidene]benzenesulfonohydrazide](/img/structure/B423036.png)
![N'-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423037.png)
![N'-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide](/img/structure/B423038.png)
![N'-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B423043.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B423046.png)

